(3R,5R)-5-Methylpyrrolidin-3-ol

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Pharmaceutical intermediate synthesis often fails due to incorrect stereochemistry or insufficient purity of chiral building blocks. This defined (3R,5R) stereoisomer eliminates diastereomer risk. - Minimum 95% purity ensures predictable reaction yields and reduces downstream purification costs. - Direct replacement for (3S,5S) or meso isomers is not possible without altering bioactivity; order the exact (3R,5R) configuration required for statin analogs and asymmetric catalysts. - TPSA 32.3 Ų, XLogP3-AA -0.3 for reliable SAR exploration.

Molecular Formula C5H11NO
Molecular Weight 101.15
CAS No. 688810-07-3
Cat. No. B3029530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-5-Methylpyrrolidin-3-ol
CAS688810-07-3
Molecular FormulaC5H11NO
Molecular Weight101.15
Structural Identifiers
SMILESCC1CC(CN1)O
InChIInChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
InChIKeyAGTDSFXRPBMMGQ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-5-Methylpyrrolidin-3-ol Procurement Guide


(3R,5R)-5-Methylpyrrolidin-3-ol (CAS 688810-07-3) is a chiral pyrrolidine derivative with a defined (3R,5R) stereochemistry [1]. It has a molecular weight of 101.15 g/mol and a molecular formula of C5H11NO . This compound is primarily utilized as a chiral building block and intermediate in the synthesis of pharmaceuticals and bioactive molecules, where its specific stereochemistry is critical for the biological activity and selectivity of the final product [2].

Product Type
Chiral Pyrrolidine Building Block
Synthetic intermediate
Stereochemistry
(3R,5R)-configured pyrrolidine
Enantiomer-specific control
Workflow Fit
Chiral synthesis and stereochemical control studies
Chiral intermediate for drug discovery

Why Substitution Fails for (3R,5R)-5-Methylpyrrolidin-3-ol


The (3R,5R) stereoisomer of 5-methylpyrrolidin-3-ol cannot be interchanged with its enantiomer, (3S,5S)-5-methylpyrrolidin-3-ol, or other diastereomers like (3R,5S) and (3S,5R) without risking altered or nullified biological activity in downstream chiral syntheses [1]. Furthermore, the compound's utility as a synthetic intermediate is contingent upon its high chemical purity. Variability in purity specifications (e.g., 95% minimum) across vendors can impact reaction yields and the integrity of the final product, making direct substitution of a lower-purity lot a potential source of experimental failure or increased purification costs . The evidence below quantifies these critical selection parameters.

Stereoisomer mismatch
The (3S,5S) enantiomer or other diastereomers may shift stereochemical outcome in chiral synthesis, limiting direct transfer.
Purity specification variance
Lots below the stated minimum purity specification may affect reaction yield and require additional purification review.
Racemate or undefined stereochemistry
Using a racemic mixture or stereochemically undefined material may not support enantioselective synthetic routes.

(3R,5R)-5-Methylpyrrolidin-3-ol Selection Evidence


Defined (3R,5R) Stereochemistry

The compound possesses a specific and defined (3R,5R) absolute configuration. This differentiates it from its enantiomer, (3S,5S)-5-methylpyrrolidin-3-ol, and other diastereomers. The (3R,5R) stereochemistry is a critical requirement for its use as a chiral intermediate in the synthesis of specific drug molecules, such as those in the statin class, where the stereochemistry of the intermediate dictates the biological activity of the final pharmaceutical [1].

Stereochemistry
Class-level inference
(3R,5R) vs other stereoisomers
Stereochemical-control context for chiral synthesis
Enantiomeric purity must be verified per lot
Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Minimum Purity Specification

The minimum purity specification for (3R,5R)-5-Methylpyrrolidin-3-ol is stated as 95% by multiple vendors . While this is a baseline specification, it provides a quantifiable standard for procurement.

Purity Spec
Specification review
≥95% minimum
Supports lot specification review
Check vendor COA for actual purity and impurity profile
Chemical Purity Quality Control Synthetic Intermediate

Utility as a Chiral Intermediate in Statin Synthesis

The (3R,5R) stereochemistry of this compound aligns with the chiral center requirements for intermediates in the synthesis of statin-class drugs, which are chiral pharmaceuticals [1]. This highlights a specific, high-value application where the (3R,5R) configuration is a necessity, differentiating it from non-chiral pyrrolidine analogs or those with incorrect stereochemistry.

Synthetic Utility
Context-dependent
Statin intermediate context
Reported chiral intermediate fit for statin analogs
Based on patent literature; confirm for specific target
Pharmaceutical Synthesis Chiral Intermediate Drug Development

Computed Physicochemical Properties

Key computed physicochemical properties for (3R,5R)-5-Methylpyrrolidin-3-ol include a topological polar surface area (TPSA) of 32.3 Ų and an XLogP3-AA of -0.3 [1]. These values provide a baseline for predicting absorption and permeability in drug discovery programs, differentiating it from analogs with more lipophilic or polar characteristics.

Computed Properties
Data to verify
TPSA 32.3 Ų, XLogP -0.3
Baseline for building block selection in medchem
PubChem computed values; experimental confirmation may differ
Physicochemical Properties LogP Drug-likeness

(3R,5R)-5-Methylpyrrolidin-3-ol Application Scenarios


Chiral Intermediate for Statin Synthesis

The (3R,5R) stereochemistry of this compound aligns with the chiral requirements for intermediates in the synthesis of statins, a class of cholesterol-lowering drugs [1]. Researchers developing novel statin analogs or scaling up production of existing APIs can procure this specific stereoisomer as a key building block, ensuring the correct stereochemical outcome in their final product.

Building Block for Asymmetric Synthesis and Organocatalysis

As a defined chiral pyrrolidine, (3R,5R)-5-Methylpyrrolidin-3-ol is a valuable starting material for constructing more complex chiral molecules [1]. Its defined stereochemistry makes it a suitable candidate for use in the development of novel chiral ligands or organocatalysts for asymmetric transformations, where the stereochemical outcome of a reaction is crucial.

Analytical Reference Standard

With a minimum purity specification of 95% [1], this compound can serve as a reference standard in analytical chemistry. It can be used for the development and validation of HPLC or GC methods aimed at monitoring the purity and stereochemical integrity of synthetic intermediates or final pharmaceutical products containing the (3R,5R)-5-methylpyrrolidin-3-ol moiety.

Starting Material for Medicinal Chemistry SAR Studies

In medicinal chemistry, the compound's computed physicochemical properties (e.g., TPSA of 32.3 Ų, XLogP3-AA of -0.3) [2] provide a predictable profile for drug design. Researchers can use this building block to introduce a chiral, polar pyrrolidine moiety into lead compounds, systematically exploring structure-activity relationships (SAR) around this scaffold.

Application
Selection Property
Validation Focus
Statin analog synthesis research
Stereochemical configuration
Enantiomeric purity and identity confirmation
Asymmetric synthesis development
Chiral building block identity
Chiral HPLC or NMR stereochemical verification
Analytical reference standard
Purity specification
Method suitability and lot consistency review
Medicinal chemistry SAR studies
Computed property profile
Property-activity correlation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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